molecular formula C15H13BrO B13359308 4-Bromo-9,9-dimethyl-9H-xanthene

4-Bromo-9,9-dimethyl-9H-xanthene

Cat. No.: B13359308
M. Wt: 289.17 g/mol
InChI Key: AFPXTVDRWNPSQC-UHFFFAOYSA-N
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Description

4-Bromo-9,9-dimethyl-9H-xanthene is a brominated derivative of xanthene, a heterocyclic compound. It is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 9th position of the xanthene core. This compound is a white to pale yellow solid, insoluble in water but soluble in many organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9,9-dimethyl-9H-xanthene typically involves the bromination of 9,9-dimethylxanthene. The reaction is carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform . The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient brominating agents to ensure high yield and purity. The reaction is monitored using techniques like gas chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-9,9-dimethyl-9H-xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 4-amino-9,9-dimethyl-9H-xanthene or 4-thio-9,9-dimethyl-9H-xanthene.

    Oxidation Products: Xanthone derivatives with various functional groups.

    Reduction Products: Dehalogenated xanthene derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-9,9-dimethyl-9H-xanthene is primarily related to its ability to interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. The xanthene core can undergo redox reactions, impacting cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-9,9-dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its bromine substituent allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-9,9-dimethylxanthene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPXTVDRWNPSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)Br)OC3=CC=CC=C31)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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